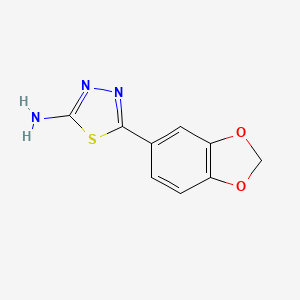

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

Overview

Description

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the thiadiazole class, known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The compound's structure incorporates a 1,3,4-thiadiazol ring, which is a crucial pharmacophore in medicinal chemistry due to its wide range of biological activities.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine, often involves cyclization reactions catalyzed by metal ions such as manganese(II). These reactions typically start from thiosemicarbazides or thiohydrazides, which undergo cyclization in the presence of a catalyst to form the thiadiazole ring through the elimination of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by single crystal X-ray data and can be optimized using density functional theory (DFT) methods. The geometry optimization helps in understanding the stability and electronic properties of the molecules. These compounds often crystallize in the monoclinic system and exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability (Dani et al., 2013).

Scientific Research Applications

Anticancer Applications

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine and its derivatives have been extensively studied for their potential anticancer properties. A study by Krishna et al. (2020) synthesized various derivatives of this compound and evaluated their in vitro and in vivo anticancer activities, particularly against human breast adenocarcinoma cells (MCF-7 and Vero). Compounds showed significant activity, with some derivatives demonstrating comparable efficacy to standard drugs in in vivo studies (Krishna et al., 2020).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have been explored in several studies. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and found some compounds to exhibit strong antimicrobial activity against S. epidermidis and significant cytotoxicity against cancer cell lines (Gür et al., 2020). Similarly, Makwane et al. (2018) reported the synthesis of derivatives exhibiting notable antimicrobial activity against various bacteria and fungi (Makwane et al., 2018).

Anti-leishmanial Activity

A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties were synthesized and demonstrated promising anti-leishmanial activity, as reported by Tahghighi et al. (2012). These compounds were effective against the promastigote form of L. major (Tahghighi et al., 2012).

Antihyperlipidemic Activity

The potential of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives in addressing hyperlipidemia has been studied. Patel et al. (2013) synthesized a novel series of derivatives and evaluated their antihyperlipidemic activity, noting a significant decrease in serum cholesterol and triglycerides levels in their study models (Patel et al., 2013).

Miscellaneous Applications

Other studies have focused on various applications, such as the synthesis and characterization of derivatives for potential use in materials chemistry and fluorescent properties. For example, Erdogan (2018) explored an ultrasound-assisted synthesis technique for these derivatives, emphasizing efficient production methods and potential applications in different fields (Erdogan, 2018).

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGXVMFPLXUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182289 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

28004-60-6 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

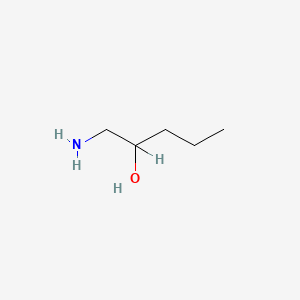

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

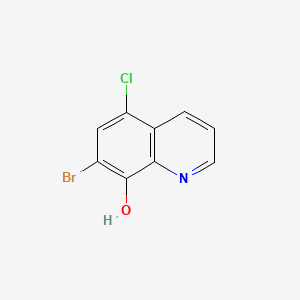

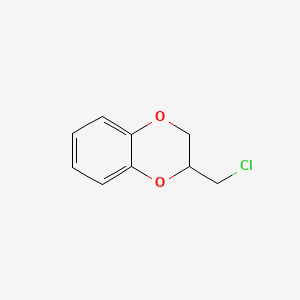

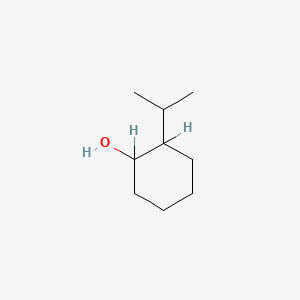

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)